molecular formula C18H18N2OS B12154725 2-Methyl-4-(4-methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

2-Methyl-4-(4-methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B12154725
M. Wt: 310.4 g/mol
InChI Key: UJKXNGWQKZEBOS-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-methylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of benzothienopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-methylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may start with the preparation of a benzothiophene derivative, followed by its reaction with suitable reagents to form the desired pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-methylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-methylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with the active sites of the COX-2 enzyme. By binding to these sites, it inhibits the enzyme’s activity, thereby reducing the production of pro-inflammatory prostaglandins. This inhibition is facilitated by the compound’s specific structural features, which allow it to fit into the COX-2 binding pocket .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(4-methylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which enhances its selectivity and potency as a COX-2 inhibitor. This makes it a promising candidate for further development in medicinal chemistry .

Properties

Molecular Formula

C18H18N2OS

Molecular Weight

310.4 g/mol

IUPAC Name

2-methyl-4-(4-methylphenoxy)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C18H18N2OS/c1-11-7-9-13(10-8-11)21-17-16-14-5-3-4-6-15(14)22-18(16)20-12(2)19-17/h7-10H,3-6H2,1-2H3

InChI Key

UJKXNGWQKZEBOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=C3C4=C(CCCC4)SC3=NC(=N2)C

Origin of Product

United States

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